2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3-ethyl substituent at the pyrimidinone ring and a 2,4,6-trimethylphenyl (mesityl) acetamide group linked via a sulfanyl bridge. The ethyl substituent at position 3 may modulate electronic effects and conformational flexibility.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-5-22-18(24)17-14(6-7-25-17)20-19(22)26-10-15(23)21-16-12(3)8-11(2)9-13(16)4/h6-9H,5,10H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSUAJPGASRIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the enzyme EZH2, which plays a crucial role in epigenetic regulation. By inhibiting EZH2, the compound can induce apoptosis and inhibit the migration of cancer cells . The molecular targets and pathways involved include the modulation of histone methylation and the disruption of gene expression patterns associated with cancer progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Thieno[3,2-d]pyrimidinone Derivatives: IWP2: A structurally related compound, N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide, shares the thienopyrimidinone core but replaces the mesityl group with a benzothiazolyl moiety. EP 2 402 347 A1 Derivatives: Patent compounds such as N-{4-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenyl}-acetamide feature morpholine and piperazine substituents, enhancing solubility and kinase selectivity compared to the ethyl and mesityl groups in the target compound .
Acetamide Substituent Variations
- N-(2,4,6-Trimethylphenyl)acetamide (TMPA) Derivatives: Structural studies reveal that mesityl-substituted acetamides (e.g., TMPA, TMPMA) exhibit planar amide bonds and restricted rotation due to steric hindrance from methyl groups. This rigidity may enhance binding to hydrophobic pockets in target proteins .
Sulfanyl-Linked Analogues
- 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides: Compounds such as 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) and 8u (N-(2-ethoxy-6-methylphenyl) analogue) demonstrate moderate LOX and BChE inhibitory activities. The indole-oxadiazole system introduces π-π stacking interactions absent in the thienopyrimidinone-based target compound . 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide: This derivative replaces the thienopyrimidinone core with a dimethylpyrimidine ring, reducing planarity and likely altering target selectivity .
Comparative Data Table
*Estimated based on analogous structures.
Key Research Findings
- Steric and Electronic Effects : The mesityl group in the target compound likely reduces off-target interactions compared to smaller aryl groups (e.g., phenyl in IWP2) but may limit solubility .
- Core Flexibility: The ethyl group at position 3 of the thienopyrimidinone core may enhance metabolic stability compared to bulkier substituents (e.g., piperazine in patent derivatives) .
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.48 g/mol. The structure features a thienopyrimidine core linked to a sulfanyl group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O2S2 |
| Molecular Weight | 339.48 g/mol |
| IUPAC Name | This compound |
| InChI Key | OZJLEFNAODPYPQ-UHFFFAOYSA-N |
Mechanisms of Biological Activity
Research indicates that thienopyrimidine derivatives exhibit various biological activities including:
- Antitumor Activity : Thienopyrimidines have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that compounds within this class can induce apoptosis in cancer cells by activating specific signaling pathways.
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Thienopyrimidine derivatives have been reported to exhibit activity against various bacterial strains through mechanisms that may involve the inhibition of DNA synthesis or disruption of cell wall integrity.
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes implicated in inflammatory processes. For example, it could inhibit cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are involved in the biosynthesis of inflammatory mediators.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines. The results indicated that specific substitutions on the thienopyrimidine core significantly enhanced cytotoxicity against breast cancer MCF-7 cells and prostate cancer PC-3 cells. The compound exhibited an IC50 value in the low micromolar range, suggesting potent antitumor activity .
Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, derivatives similar to the target compound were evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds could inhibit bacterial growth with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential .
Enzyme Inhibition Studies
Molecular docking studies conducted to explore enzyme interactions revealed that the compound could effectively bind to COX-2 and LOX enzymes. The binding affinity was assessed using scoring functions which indicated favorable interactions between the compound and active sites of these enzymes, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
